Isonicotinate de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

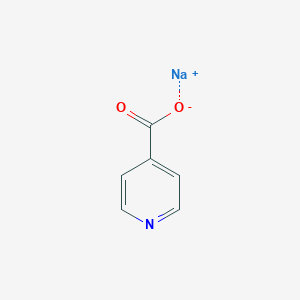

It has the molecular formula C6H4NNaO2 and a molecular weight of 145.09 g/mol . This compound is commonly used in various scientific research applications due to its unique chemical properties.

Applications De Recherche Scientifique

Coordination Chemistry

Sodium isonicotinate serves as a ligand in coordination chemistry. It forms metal-organic frameworks (MOFs) and other coordination compounds, enhancing the stability and solubility of metal ions in various reactions.

Biological Studies

Sodium isonicotinate is utilized in enzyme inhibition studies and as a precursor for synthesizing biologically active compounds. It has been investigated for its potential therapeutic effects, including:

- Vasodilation : Studies suggest that it may act as a vasodilator, which could be beneficial in treating cardiovascular conditions.

- Antiproliferative Effects : Research indicates that sodium isonicotinate may exert antiproliferative effects on carcinoma cells, making it a candidate for cancer research .

Medical Applications

Sodium isonicotinate has been explored for its role in managing conditions such as diabetic ketoacidosis. In clinical studies, it was found that administering sodium nicotinate alongside insulin led to more significant reductions in plasma free fatty acids and improved hormonal responses compared to insulin alone .

Industrial Applications

Sodium isonicotinate is used in the pharmaceutical industry as an intermediate in chemical synthesis. Its ability to form stable complexes with various metal ions makes it valuable for producing pharmaceuticals with enhanced efficacy and reduced side effects.

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of sodium isonicotinate on specific enzymes demonstrated its potential as a lead compound for drug development targeting metabolic pathways involved in cancer proliferation .

Case Study 2: Diabetic Ketoacidosis Treatment

In a clinical trial involving patients with severe ketoacidosis, the addition of sodium nicotinate to standard insulin therapy resulted in improved metabolic outcomes, highlighting its potential role in enhancing treatment protocols for diabetes-related complications .

Mécanisme D'action

Target of Action

Sodium isonicotinate, also known as isonicotinic acid sodium salt, is a compound that has been studied for its potential biological activities .

Mode of Action

It’s worth noting that the compound is related to Methyl isonicotinate, which has been found to influence the movement of thrips . .

Biochemical Pathways

For instance, Methyl isonicotinate has been associated with calcium signaling, cAMP-mediated signaling, dopamine receptor signaling, and G-protein-coupled receptor signaling . Whether Sodium isonicotinate affects similar pathways is a topic for future research.

Result of Action

Related compounds, such as methyl isonicotinate, have been found to have antiproliferative effects on carcinoma cells . Whether Sodium isonicotinate has similar effects is a topic for future research.

Action Environment

It’s known that various environmental and stress factors can influence the secondary metabolism in medicinal plants, potentially affecting the production of compounds like sodium isonicotinate .

Analyse Biochimique

Cellular Effects

Some studies suggest that it may have an impact on gene expression and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Sodium isonicotinate is not well-defined. It is known to interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Sodium isonicotinate in animal models. Therefore, it is difficult to comment on any threshold effects or toxic effects at high doses

Transport and Distribution

It is likely to interact with various transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium isonicotinate can be synthesized through the neutralization of isonicotinic acid with sodium hydroxide. The reaction typically involves dissolving isonicotinic acid in water and then adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain sodium isonicotinate in crystalline form .

Industrial Production Methods: In industrial settings, the production of sodium isonicotinate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems for mixing, pH adjustment, and crystallization helps in achieving consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium isonicotinate undergoes various chemical reactions, including:

Oxidation: Sodium isonicotinate can be oxidized to form isonicotinic acid N-oxide.

Reduction: It can be reduced to form isonicotinamide.

Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products:

Oxidation: Isonicotinic acid N-oxide.

Reduction: Isonicotinamide.

Substitution: Metal isonicotinates.

Comparaison Avec Des Composés Similaires

Inositol nicotinate: A niacin ester used as a vasodilator and dietary supplement.

Chromium nicotinate: Used to treat chromium deficiencies and associated symptoms.

Lanthanide isonicotinates: Coordination compounds with unique magnetic and luminescent properties.

Uniqueness: Sodium isonicotinate is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in coordination chemistry. Its sodium salt form also enhances its solubility in water, which is advantageous for various applications .

Propriétés

Numéro CAS |

16887-79-9 |

|---|---|

Formule moléculaire |

C6H5NNaO2 |

Poids moléculaire |

146.10 g/mol |

Nom IUPAC |

sodium;pyridine-4-carboxylate |

InChI |

InChI=1S/C6H5NO2.Na/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9); |

Clé InChI |

HCYCXCGNTXGKLQ-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C(=O)[O-].[Na+] |

SMILES isomérique |

C1=CN=CC=C1C(=O)[O-].[Na+] |

SMILES canonique |

C1=CN=CC=C1C(=O)O.[Na] |

Key on ui other cas no. |

16887-79-9 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.